SodiuM 2-Naphthol-6-sulfonate Hydrate SodiuM 2-Naphthol-6-sulfonate Hydrate
Brand Name: Vulcanchem
CAS No.: 825652-02-6
VCID: VC8353193
InChI: InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1
SMILES: C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+]
Molecular Formula: C10H9NaO5S
Molecular Weight: 264.23 g/mol

SodiuM 2-Naphthol-6-sulfonate Hydrate

CAS No.: 825652-02-6

Cat. No.: VC8353193

Molecular Formula: C10H9NaO5S

Molecular Weight: 264.23 g/mol

* For research use only. Not for human or veterinary use.

SodiuM 2-Naphthol-6-sulfonate Hydrate - 825652-02-6

Specification

CAS No. 825652-02-6
Molecular Formula C10H9NaO5S
Molecular Weight 264.23 g/mol
IUPAC Name sodium;6-hydroxynaphthalene-2-sulfonate;hydrate
Standard InChI InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1
Standard InChI Key QHVRFNCHOMKXQP-UHFFFAOYSA-M
SMILES C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+]
Canonical SMILES C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium 2-naphthol-6-sulfonate hydrate is systematically named sodium 6-hydroxynaphthalene-2-sulfonate hydrate, reflecting its functional groups and hydration state . Its molecular formula varies slightly depending on the degree of hydration, with the anhydrous form represented as C10H7NaO4S\text{C}_{10}\text{H}_7\text{NaO}_4\text{S} and the hydrated form as C10H9NaO5S\text{C}_{10}\text{H}_9\text{NaO}_5\text{S} . The compound’s molecular weight is approximately 264.23 g/mol in its hydrated form and 246.21 g/mol when anhydrous .

Table 1: Key Identifiers of Sodium 2-Naphthol-6-sulfonate Hydrate

PropertyValueSource
CAS Number135-76-2
IUPAC NameSodium 6-hydroxynaphthalene-2-sulfonate hydrate
SynonymsSchaeffer’s acid sodium salt, 6-Hydroxy-2-naphthalenesulfonic acid sodium salt
Molecular Formula (Hydrate)C10H9NaO5S\text{C}_{10}\text{H}_9\text{NaO}_5\text{S}
Molecular Weight264.23 g/mol (hydrate)

Structural Features

The compound’s structure consists of a naphthalene ring system with a hydroxyl (-OH) group at position 2 and a sulfonate (-SO3_3^-) group at position 6, neutralized by a sodium ion . The presence of these polar groups enhances its solubility in water, while the aromatic backbone contributes to its stability in organic reactions . X-ray crystallography and computational models confirm a planar naphthalene core with the sulfonate group adopting a tetrahedral geometry around the sulfur atom .

Synthesis and Production

Industrial Synthesis

The synthesis typically involves sulfonation of 2-naphthol using concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction proceeds as follows:

C10H7OH+H2SO4C10H7SO3H+H2O\text{C}_{10}\text{H}_7\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_{10}\text{H}_7\text{SO}_3\text{H} + \text{H}_2\text{O} C10H7SO3H+NaOHC10H7SO3Na+H2O\text{C}_{10}\text{H}_7\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_7\text{SO}_3\text{Na} + \text{H}_2\text{O}

Hydration occurs during crystallization, resulting in variable water content .

Purification and Quality Control

Commercial grades, such as the TCI America product, exceed 97% purity, verified via high-performance liquid chromatography (HPLC) and titration . The crystalline form is stabilized by hydrogen bonding between water molecules and the sulfonate group, as evidenced by thermal gravimetric analysis .

Physical and Chemical Properties

Physical Properties

The compound appears as a white to off-white crystalline powder with high hygroscopicity . It is soluble in water (>100g/L>100 \, \text{g/L} at 25°C) and slightly soluble in ethanol .

Table 2: Physical Properties

PropertyValueSource
Melting PointNot explicitly reported (decomposes)
Solubility in WaterHighly soluble
AppearanceWhite crystalline powder

Chemical Reactivity

The hydroxyl and sulfonate groups participate in electrophilic substitution and salt-forming reactions. The sodium sulfonate group acts as a strong electron-withdrawing group, directing further substitutions to the naphthalene ring’s alpha positions.

Applications in Industry and Research

Dye and Pigment Manufacturing

As a derivative of Schaeffer’s acid, this compound serves as a key intermediate in synthesizing azo dyes, which are widely used in textiles and inks . The sulfonate group enhances water solubility, making the dyes suitable for aqueous dyeing processes.

Pharmaceutical Intermediates

The compound’s aromatic system and functional groups make it a precursor in producing anti-inflammatory and antimicrobial agents. Patent databases link it to methods for synthesizing naphthoquinone derivatives .

Laboratory Reagent

High-purity grades (>97%>97\%) are employed in organic synthesis as a stabilizing agent or catalyst in Friedel-Crafts alkylation reactions .

Comparison with Related Compounds

Table 3: Comparison of Naphthalene Derivatives

CompoundMolecular FormulaKey Features
Sodium 2-naphthol-6-sulfonate hydrateC10H9NaO5S\text{C}_{10}\text{H}_9\text{NaO}_5\text{S}Hydrate form, high solubility
2-Naphthol-6-sulfonic acidC10H8O4S\text{C}_{10}\text{H}_8\text{O}_4\text{S}Parent acid, used in synthesis
Sodium 1-naphthol-4-sulfonateC10H7NaO4S\text{C}_{10}\text{H}_7\text{NaO}_4\text{S}Isomeric form, different reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator